molecular formula C12H19N3O B11806722 3-Cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

3-Cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B11806722
M. Wt: 221.30 g/mol
InChI Key: YDEMCTMALQKFEI-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a cyclohexyl group, a pyrrolidinyl group, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexyl isocyanate with 3-pyrrolidinyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

3-Cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-thiadiazole
  • 3-Cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-triazole
  • 3-Cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-oxazole

Uniqueness

Compared to similar compounds, 3-Cyclohexyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole exhibits unique properties due to the presence of the oxadiazole ring, which imparts distinct electronic and steric characteristics. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

3-cyclohexyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H19N3O/c1-2-4-9(5-3-1)11-14-12(16-15-11)10-6-7-13-8-10/h9-10,13H,1-8H2

InChI Key

YDEMCTMALQKFEI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)C3CCNC3

Origin of Product

United States

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